(S)-1-(Cyclohex-2-en-1-yl)ethan-1-one
Description
(S)-1-(Cyclohex-2-en-1-yl)ethan-1-one is a chiral ketone featuring a cyclohexene ring and an acetyl group. Key features include:
- Molecular formula: C₈H₁₂O
- Molecular weight: 124.18 g/mol
- Key substituents: Cyclohex-2-enyl group, acetyl group, and (S)-configuration.
Properties
CAS No. |
120083-09-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.183 |
IUPAC Name |
1-[(1S)-cyclohex-2-en-1-yl]ethanone |
InChI |
InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h3,5,8H,2,4,6H2,1H3/t8-/m1/s1 |
InChI Key |
ZAVHBBVUMWAKJI-MRVPVSSYSA-N |
SMILES |
CC(=O)C1CCCC=C1 |
Synonyms |
Ethanone, 1-(2-cyclohexen-1-yl)-, (S)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-(Cyclohex-2-en-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Cyclohex-2-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include Grignard reagents and organolithium compounds.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
(S)-1-(Cyclohex-2-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Cyclohex-2-en-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in nucleophilic addition reactions. It can also form hydrogen bonds with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Key Research Findings
- Synthesis Efficiency : Biocatalytic methods (e.g., for compound 28A) achieve higher yields (66%) compared to traditional nucleophilic substitutions (33–52%) .
- Physical Properties : Cyclohexene-containing analogs are often liquids, whereas sulfoximinyl derivatives are crystalline solids .
- Reactivity Trends : Electron-donating groups (e.g., methoxy in 28A) enhance ketone reactivity, while electron-withdrawing groups (e.g., sulfonyl) reduce it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
